molecular formula C22H23N3O4S B2996214 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893125-99-0

2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2996214
CAS No.: 893125-99-0
M. Wt: 425.5
InChI Key: PPZFSUXXHPMFPE-UHFFFAOYSA-N
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Description

2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors, to exert their effects .

Mode of Action

The compound appears to exert its effects by interacting with its targets and inducing changes in cellular processes. For instance, it has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Biochemical Pathways

The compound seems to affect several biochemical pathways. It increases glucose uptake, which could impact glycolysis and energy production pathways. Additionally, it influences the production of adenosine triphosphate (ATP), a key molecule in energy transfer within cells .

Pharmacokinetics

Similar compounds have been shown to have good permeability and excellent metabolic stability on human liver microsomes . These properties can significantly impact the compound’s bioavailability.

Result of Action

The compound’s action results in suppressed cell growth and increased cell-specific glucose uptake rate. It also increases the amount of intracellular ATP during monoclonal antibody production. Moreover, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Biological Activity

The compound 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates a cyclohepta[b]thiophene core and various functional groups that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 378.46 g/mol. The structural features include:

  • Cyclohepta[b]thiophene moiety : This bicyclic structure is known for its pharmacological properties.
  • Dioxopyrrolidinyl group : Contributes to the compound's reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For instance, a related compound featuring the cyclohepta[b]thiophene scaffold exhibited potent antiproliferative activity against various cancer cell lines:

Cell Line GI50 (μM) Mechanism of Action
A549 (lung cancer)1.06 - 6.51Induces apoptosis and cell cycle arrest
OVACAR-42.01Inhibition of tubulin polymerization
CAKI-1 (kidney)0.69Activation of caspases 3, 8, and 9
T47D (breast)0.362Induction of early apoptosis

These findings suggest that the compound may act through multiple pathways to inhibit cancer cell growth, primarily by inducing apoptosis and disrupting normal cell cycle progression .

The mechanisms through which the compound exerts its biological effects include:

  • Tubulin Polymerization Inhibition : The compound has been shown to interfere with microtubule dynamics, which is crucial for cell division.
  • Apoptosis Induction : It activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from proceeding through the cell cycle.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to This compound :

  • A study published in the Journal of Medicinal Chemistry found that derivatives of cyclohepta[b]thiophenes demonstrated significant anticancer activity across multiple cell lines with low GI50 values .
  • Another investigation reported that certain thiophene-based compounds exhibited antimicrobial properties alongside their anticancer effects, suggesting a broader pharmacological profile.

Properties

IUPAC Name

2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-23-21(29)19-15-5-3-2-4-6-16(15)30-22(19)24-20(28)13-7-9-14(10-8-13)25-17(26)11-12-18(25)27/h7-10H,2-6,11-12H2,1H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZFSUXXHPMFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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